1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: Enhanced Lipophilicity (Δ logP = +0.68) Relative to Non-Fluorinated Analog
The target compound exhibits calculated logP of 1.98 , representing an increase of approximately +0.68 logP units compared to the non-fluorinated analog 1-acetyl-4-(4-nitrophenyl)piperazine (calculated XLogP3 = 1.1) [1]. This quantified difference in lipophilicity is attributable to the ortho-fluoro substitution on the phenyl ring, which increases hydrophobic character while maintaining the electron-withdrawing nitro group. The logP value of 1.98 indicates moderate lipophilicity compatible with blood-brain barrier penetration potential, whereas the lower logP of 1.1 for the non-fluorinated analog suggests reduced passive membrane permeability [2].
| Evidence Dimension | Calculated partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 1.98 (calculated) |
| Comparator Or Baseline | 1-Acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7): XLogP3 = 1.1 |
| Quantified Difference | Δ logP = +0.68 (approximately 62% relative increase) |
| Conditions | Computed values from different prediction algorithms (logP vs. XLogP3); cross-study comparison with noted methodological caveat |
Why This Matters
The higher logP value directly informs solubility and membrane permeability predictions in early-stage drug discovery, making the fluorinated compound the preferred choice when enhanced CNS penetration potential is a program objective.
- [1] Angene Chemical. 1-Acetyl-4-(4-nitrophenyl)piperazine Product Datasheet. CAS 16264-08-7. XLogP3 = 1.1. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2783066, 1-(2-Fluoro-4-nitrophenyl)piperazine. XLogP3-AA = 1.3 (free amine comparator). View Source
